molecular formula C28H16N2 B8809405 Tetrabenzo[a,c,H,j]phenazine CAS No. 5162-32-3

Tetrabenzo[a,c,H,j]phenazine

Cat. No.: B8809405
CAS No.: 5162-32-3
M. Wt: 380.4 g/mol
InChI Key: MPCDPKFEJFKCLI-UHFFFAOYSA-N
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Description

Significance and Context within Advanced Organic Materials Science

Tetrabenzo[a,c,h,j]phenazine is a member of the phenazine (B1670421) family, characterized by an extended π-conjugated system formed by the fusion of four benzene (B151609) rings to a central phenazine core. vulcanchem.com This planar structure promotes strong intermolecular π-π stacking, a crucial feature for efficient charge transport in organic semiconductors. vulcanchem.com The ability to systematically modify the electronic properties of organic materials like this is essential for their integration into new electronic devices. uky.edu

The significance of this compound and its derivatives lies in their tunable optoelectronic properties, making them suitable for a wide array of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netanr.fr The incorporation of nitrogen atoms into the polycyclic aromatic framework enhances oxidative stability and allows for further electronic tuning. researchgate.net

Historical Evolution of Phenazine Chemistry and Related Polycyclic Aromatic Hydrocarbons in Academic Research

Research into phenazine chemistry dates back to the late 19th and early 20th centuries. acs.orgmdpi.com The first phenazine compound, pyocyanin, was identified in 1859. mdpi.com Since then, over 6,000 synthetic phenazine derivatives have been investigated. nih.gov Initially, research focused on their synthesis and natural occurrence. acs.orgwiley.com

The study of polycyclic aromatic hydrocarbons (PAHs) as organic semiconductors has a long history, with their unique electronic and optical properties being a central focus. rsc.org The strategic incorporation of heteroatoms, like the nitrogen in phenazines, became a key strategy to tailor the properties of these materials for specific electronic applications. anr.frrsc.org This has led to the development of a vast number of PAHs with diverse structures and functionalities. uky.eduresearchgate.net

Core Research Challenges and Opportunities for this compound

A primary challenge in the field is the development of scalable and efficient synthetic routes for this compound and its derivatives. vulcanchem.comuky.edu While methods like the Buchwald-Hartwig coupling and condensation reactions exist, optimizing these for large-scale production remains an area of active research. vulcanchem.comscispace.com

Another challenge is mitigating oxidative degradation of these materials under ambient conditions. vulcanchem.com However, these challenges present significant opportunities. Research into stabilization strategies, such as encapsulation in metal-organic frameworks (MOFs), is a promising avenue. vulcanchem.com

Furthermore, the on-surface synthesis of this compound complexes has opened up new possibilities for nanoscale applications, particularly in the realm of spintronics and quantum computing. vulcanchem.com The observation of Kondo resonance in aluminum-coordinated complexes highlights its potential for these advanced technologies. vulcanchem.com

Scope and Strategic Focus of Current Academic Inquiry on this compound

Current research is heavily focused on the design and synthesis of novel this compound derivatives with tailored properties for specific applications. researchgate.netnih.govthe-innovation.org A key strategy involves introducing various functional groups to the core structure to modulate its electronic and optical characteristics. researchgate.netthe-innovation.org

A significant area of investigation is its application in thermally activated delayed fluorescence (TADF) emitters for highly efficient OLEDs. researchgate.netnih.govresearchgate.netresearchgate.net By combining the this compound acceptor with suitable donor units, researchers have achieved impressive external quantum efficiencies in orange-red OLEDs. researchgate.netnih.gov

The exploration of this compound and its derivatives as photocatalysts and in flow batteries also represents a growing area of interest. scispace.com Additionally, the study of its fundamental photophysical properties, including multiphoton absorption, continues to be a key focus. researchgate.netresearchgate.net

Detailed Research Findings

Recent studies have provided valuable insights into the properties and potential of this compound.

Synthesis and Characterization: A common synthetic route involves the condensation reaction of a dione (B5365651) intermediate with a diamine. researchgate.net For instance, reacting 9,10-phenanthrenequinone with 9,10-diaminophenanthrene in glacial acetic acid yields this compound as yellow crystals. mdpi.com Its structure and properties are confirmed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. vulcanchem.comresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₈H₁₆N₂
Molecular Weight 380.45 g/mol
Melting Point 462 °C
Crystal System Monoclinic
UV-Vis Absorption Maxima (in toluene) 320 nm, 450 nm

Data sourced from multiple studies. vulcanchem.commdpi.com

Applications in Organic Electronics: The this compound backbone has proven to be an excellent acceptor unit in the design of TADF emitters. researchgate.netnih.gov When combined with a phenoxazine (B87303) donor, the resulting molecules exhibit high photoluminescence quantum yields and enable the fabrication of highly efficient orange-red OLEDs. researchgate.netnih.gov The rigid and planar structure of the this compound core helps to suppress non-radiative decay pathways, enhancing device performance. nih.gov

Table 2: Performance of an Orange-Red OLED based on a this compound Derivative

Parameter Value
Emitter PQ3 (a derivative of this compound)
Maximum External Quantum Efficiency (EQE) 27.4%
Emission Color Orange-Red

Data from a study on TADF emitters. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5162-32-3

Molecular Formula

C28H16N2

Molecular Weight

380.4 g/mol

IUPAC Name

2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene

InChI

InChI=1S/C28H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-25(21)29-27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28(27)30-26/h1-16H

InChI Key

MPCDPKFEJFKCLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C6=CC=CC=C6C7=CC=CC=C7C5=N4

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Tetrabenzo A,c,h,j Phenazine and Its Derivatives

Established Protocols for Tetrabenzo[a,c,H,j]phenazine Core Synthesis

The fundamental construction of the this compound skeleton relies on established organic reactions that form the central phenazine (B1670421) ring by connecting two phenanthrene (B1679779) units.

A primary and classical method for the synthesis of phenazine systems is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov For the this compound core, this involves the reaction of 9,10-diaminophenanthrene with 9,10-phenanthrenequinone. This acid-catalyzed condensation reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization and subsequent aromatization to yield the thermodynamically stable polycyclic aromatic system. The general applicability of this method has been demonstrated in the synthesis of various azatriphenylene and dibenzo[a,c]phenazine (B1222753) derivatives from the reaction of 9,10-phenanthrenequinone with the corresponding 1,2-diamines. researchgate.net

Modern synthetic strategies increasingly rely on transition-metal-catalyzed cross-coupling reactions to form the crucial carbon-nitrogen (C-N) bonds that define the phenazine core. nih.gov These methods offer an alternative to classical condensation reactions and can provide access to precursors for the target molecule. The oxidative cross-coupling of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds is a significant advancement in this area, providing a direct route to form C-N bonds. uri.edu For instance, strategies involving a sequential Buchwald-Hartwig amination followed by a C-H amination have been effectively used to create substituted dibenzo[a,c]phenazines, a methodology whose principles can be extended to the synthesis of the larger this compound system. ehu.es Such approaches are valued for their efficiency and for avoiding the need for pre-functionalized starting materials. uri.edu

Functionalization and Regioselective Derivatization Strategies

Functionalization of the this compound core is critical for tuning its optoelectronic properties, solubility, and solid-state packing. A variety of strategies have been developed to introduce substituents at specific positions on the periphery of the molecule.

The electronic character of this compound can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The tetrabenzo[a,c]phenazine (TBPZ) unit itself is electron-accepting. nih.gov Attaching EDGs, such as methoxy (-OCH₃) and butoxy (-OC₄H₉) groups, can raise the energy levels of the molecular orbitals. proquest.com Conversely, EWGs can lower these energy levels. This donor-acceptor design is fundamental in creating materials with intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic electronics. researchgate.net For example, three thermally activated delayed fluorescence (TADF) molecules were developed using an electron-accepting TBPZ core and electron-donating phenoxazine (B87303) (PXZ) units. nih.gov This strategic functionalization allows for the tuning of emission colors across a wide range, from green to deep-red. rsc.org

Table 1: Effect of Substituents on this compound Derivatives

Substituent TypeExample GroupsEffect on Electronic PropertiesResulting Application
Electron-DonatingMethoxy (-OCH₃), Butoxy (-OC₄H₉), Phenoxazine (PXZ)Raises HOMO/LUMO energy levels, enables intramolecular charge transfer (ICT). nih.govproquest.comThermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. nih.gov
Electron-WithdrawingPerfluoroalkyl (-CₙF₂ₙ₊₁), Bromo (-Br)Lowers HOMO/LUMO energy levels, increases air/moisture resistance. proquest.comAir-stable organic semiconductors. proquest.com

Perfluoroalkylation, the introduction of fluoroalkyl chains (e.g., perfluorobutyl), is a powerful strategy for modifying the properties of fused aromatic molecules. proquest.com These chains are strongly electron-withdrawing and impart superhydrophobic and oleophobic characteristics, which leads to the preparation of organic materials that are resistant to air and moisture. proquest.com Furthermore, perfluoroalkylation is a key tool for controlling the solid-state arrangement of molecules, promoting π-π stacking in a lamellar fashion, which is beneficial for charge mobility in organic semiconductors. The position of other substituents, such as methoxy groups, can significantly influence this packing, inducing changes from a lamellar to a herringbone motif. proquest.com Theoretical calculations have shown that perfluoroalkylation can significantly lower the band gap of tetrabenzophenazine compounds. proquest.com

Table 2: Properties of Perfluoroalkylated this compound Derivatives

Compound NameSubstituentsCrystal Packing MotifCalculated Band Gap (eV)
3,6-bis(perfluorobutyl)-11,14-dimethoxy-tetrabenzo[a,c,h,j]phenazine-C₄F₉, -OCH₃Lamellar3.04 proquest.com
3,6-bis(perfluorobutyl)-10,15-dimethoxy-tetrabenzo[a,c,h,j]phenazine-C₄F₉, -OCH₃HerringboneN/A

Palladium-catalyzed cross-coupling reactions provide a modular and highly versatile approach to functionalize the this compound scaffold. These reactions typically involve the coupling of a halogenated or triflated phenazine derivative with a wide range of coupling partners. acsgcipr.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. mdpi.com This reaction is widely used to attach aryl or heteroaryl groups to the phenazine core. For example, a tetrabromophenazine can serve as a key intermediate, undergoing Suzuki coupling with various arylboronic acids to construct tetraarylphenazines. researchgate.net This modular approach allows for the systematic variation of peripheral aromatic substituents to fine-tune the final properties of the material.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for introducing primary or secondary amino groups or N-heterocycles onto the this compound framework. nih.gov The development of various generations of catalyst systems, involving specialized phosphine ligands, has greatly expanded the scope and utility of this transformation, allowing for the coupling of a vast array of amines under relatively mild conditions. wikipedia.orglibretexts.org This method is integral to the synthesis of complex nitrogen-containing polycyclic aromatic compounds. ehu.es

Synthesis of Extended Phenazine Architectures and Oligomers

The development of extended π-conjugated systems based on the this compound (TBPZ) core is crucial for tuning their electronic and optical properties for applications in materials science. Various synthetic strategies have been employed to append functional groups, extend the aromatic system, and create oligomeric structures.

A primary method for extending the phenazine architecture involves the condensation reaction between a substituted phenanthrene-9,10-dione and a substituted phenanthrene-9,10-diamine. For instance, thermally activated delayed fluorescence (TADF) emitters have been synthesized using an electron-accepting TBPZ core functionalized with electron-donating phenoxazine (PXZ) units. researchgate.netnih.gov The synthesis begins with a Pd(OAc)2-catalyzed Buchwald-Hartwig coupling to produce a phenoxazine-substituted phenanthrene-9,10-dione intermediate. researchgate.net This dione (B5365651) is then condensed with a diamine, such as phenanthrene-9,10-diamine, to yield the target D-A-D type molecule. researchgate.net Further functionalization can be achieved through subsequent reactions, such as Suzuki cross-coupling on brominated TBPZ derivatives, to introduce additional groups. researchgate.net

Another powerful technique for creating extended architectures is the Suzuki cross-coupling reaction. A straightforward strategy has been developed to construct 1,4,6,9-tetraarylphenazines starting from 1,4,6,9-tetrabromophenazine as a key intermediate. researchgate.net This intermediate can be coupled with various arylboronic acids using a palladium catalyst to afford the tetra-substituted products. researchgate.net This methodology allows for the introduction of a wide range of aryl groups, thereby modifying the electronic properties of the final compound. researchgate.net

Palladium-catalyzed C–H direct arylation combined with oxidative skeletal rearrangement represents an innovative approach to synthesizing diaryl-substituted dibenzophenazine derivatives, which are structural isomers of TBPZ. chemrxiv.org This method allows for the regioselective introduction of aryl groups onto a binaphthalenediamine precursor before an oxidative rearrangement forms the final dibenzophenazine core. chemrxiv.org The introduction of bulky alkyl groups on the peripheral aryl substituents has been shown to significantly enhance the solubility of these extended phenazine systems in common organic solvents. chemrxiv.org

The synthesis of a tetra-phenol π-extended dihydrophenazine highlights the potential for creating highly functionalized phenazine derivatives. rsc.orgnih.gov These molecules can exhibit potent reducing properties in their excited state, making them suitable for applications in organo-photocatalysis. rsc.org

The table below summarizes representative synthetic reactions for creating extended phenazine architectures.

Precursor 1Precursor 2Reaction TypeCatalyst/ReagentProduct
3,6-di(10H-phenoxazin-10-yl)phenanthrene-9,10-dionePhenanthrene-9,10-diamineCondensation-3,6-di(10H-phenoxazin-10-yl)this compound (PQ1) researchgate.net
12,15-dibromothis compound derivative (PQBr)(4-cyanophenyl)boronic acidSuzuki cross-couplingPdCl2(PPh3)2Cyano-functionalized TBPZ derivative (PQ3) researchgate.net
1,4,6,9-tetrabromophenazineArylboronic acidSuzuki couplingPd(amphos)Cl21,4,6,9-tetraarylphenazine researchgate.net
Functionalized binaphthalenediamine-C-H direct arylation & Oxidative skeletal rearrangementPd-catalyst6,8-diarylated dibromodibenzo[a,j]phenazine chemrxiv.org

On-Surface Synthesis and Atom-by-Atom Assembly Approaches

On-surface synthesis provides a powerful bottom-up approach to construct atomically precise π-conjugated molecules that are difficult to obtain through traditional solution-phase chemistry. This methodology involves depositing rationally designed precursor molecules onto a catalytically active and atomically clean surface, typically under ultra-high vacuum conditions, followed by thermal annealing or atomic manipulation to induce intramolecular and intermolecular reactions.

While the specific on-surface synthesis of this compound has not been extensively detailed, the synthesis of analogous extended azaacenes, such as tetraazanonacene on a Au(111) surface, demonstrates the feasibility and power of this approach. nih.govnih.gov The general strategy involves a combined in-solution and on-surface process. First, a stable, non-planar precursor is synthesized via solution chemistry. nih.gov This precursor is designed to be sublimable and to contain the necessary atoms and bonds that, upon a final reaction step on the surface, will yield the target planar aromatic molecule. nih.gov

The precursor is then deposited onto the surface, for example, Au(111). The final planarization and aromatization can be induced through tip manipulation in a low-temperature scanning tunneling microscope (STM). nih.gov This technique represents a form of "atom-by-atom assembly" in a chemical context, where the STM tip is used to supply the energy locally to trigger a specific bond-forming or bond-breaking reaction in a single molecule. In the case of the tetraazanonacene synthesis, the STM tip was used to induce the removal of vinylene bridges from the precursor molecule, forcing its aromatization. nih.gov

The resulting molecular structures can be investigated with extraordinary detail using scanning tunneling microscopy (STM) and noncontact atomic force microscopy (nc-AFM), which provide sub-molecular resolution images. nih.govnih.gov Scanning tunneling spectroscopy (STS) can further be used to probe the electronic properties, such as the frontier orbital energies and the transport gap, of the newly formed molecule. nih.govnih.gov This direct characterization of a single molecule on a surface provides invaluable insights into its structure-property relationships. nih.gov It is important to distinguish this chemical assembly from the "atom-by-atom assembly" in atomic physics, which involves the manipulation and arrangement of individual cold atoms in optical tweezers. aps.orgnsf.gov

The table below outlines the general steps involved in the on-surface synthesis of extended azaacenes.

StepDescriptionTechnique(s)Purpose
1Precursor SynthesisSolution-phase organic chemistryCreate a stable, sublimable molecule containing all necessary atoms for the final product. nih.gov
2DepositionThermal sublimation in ultra-high vacuum (UHV)Transfer intact precursor molecules onto an atomically clean surface (e.g., Au(111)). nih.gov
3Reaction InductionSTM tip manipulation / Thermal annealingInduce the final intramolecular reaction (e.g., cyclodehydrogenation, aromatization) to form the target molecule. nih.gov
4CharacterizationSTM, nc-AFM, STSConfirm the chemical structure and probe the electronic properties of the synthesized molecule at the single-molecule level. nih.govnih.gov

Iii. Advanced Characterization Techniques for Probing Tetrabenzo A,c,h,j Phenazine Structures and Electronic States

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a powerful lens through which the solution-state structure and electronic behavior of TBPZ-based molecules can be examined in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of TBPZ and its derivatives in solution. Due to the inherent symmetry of the unsubstituted TBPZ core, the ¹H NMR spectrum is expected to show a simplified pattern with aromatic protons resonating in the range of δ 7.2–8.5 ppm. vulcanchem.com For substituted TBPZ derivatives, the complexity of the NMR spectra increases, providing valuable information about the position and nature of the functional groups.

For instance, in donor-acceptor molecules where phenoxazine (B87303) (PXZ) units are attached to the TBPZ core, the ¹H and ¹³C NMR spectra provide definitive evidence of the final structure. researchgate.net Similarly, the structures of TBPZ-based molecules designed for thermally activated delayed fluorescence (TADF), such as those incorporating triphenylamine (B166846) (TPA) or phenoxazine (PXZ) donors, have been unequivocally confirmed using ¹H and ¹³C NMR, often in solvents like CDCl₃ or DMSO-d₆. researchgate.netthe-innovation.orgrsc.org The chemical shifts and coupling constants observed in these spectra are crucial for assigning specific protons and carbons, thereby verifying the intended molecular architecture. rsc.orgrsc.org In some cases, due to low solubility or the presence of paramagnetic species, obtaining clear NMR data can be challenging. diva-portal.org

Table 1: Representative NMR Data for TBPZ and Related Compounds

Compound/Fragment Nucleus Solvent Chemical Shift (δ, ppm) Reference
Tetrabenzo[a,c,h,j]phenazine ¹H - 7.2–8.5 vulcanchem.com
Phenazine (B1670421) ¹³C CDCl₃ 143.8, 129.8, 129.2 chemicalbook.com
Phenazine ¹H CDCl₃ 8.249, 7.834 chemicalbook.com
TPA-DPPZ Derivative ¹H - Multiple signals frontiersin.org
PXZ-DPPZ Derivative ¹H - Multiple signals frontiersin.org

This table is illustrative. Specific shifts vary significantly with substitution and solvent.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of newly synthesized TBPZ derivatives. This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of elemental composition. For the parent TBPZ, a molecular ion peak at m/z 380.1310 corresponds to its molecular formula, C₂₈H₁₆N₂. vulcanchem.com Researchers consistently use HRMS, often with techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI), to confirm the successful synthesis of complex TBPZ-based molecules. researchgate.netacs.org The experimentally measured mass is compared with the calculated exact mass, and a close match provides strong evidence for the compound's identity. the-innovation.org

Table 2: HRMS Data for this compound

Property Value Source
Molecular Formula C₂₈H₁₆N₂ vulcanchem.comchemsrc.com
Molecular Weight 380.44 g/mol chemsrc.com
Exact Mass (m/z) 380.1310 vulcanchem.com

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of TBPZ compounds. The extended π-conjugated system of the TBPZ core gives rise to characteristic absorption bands. vulcanchem.com Unsubstituted TBPZ in solution exhibits absorption maxima around 320 nm and 450 nm, which are attributed to π→π* transitions. vulcanchem.com

The introduction of electron-donating or electron-withdrawing groups significantly alters the electronic structure and, consequently, the absorption and emission spectra. In donor-acceptor (D-A) systems, new, lower-energy absorption bands often appear, corresponding to intramolecular charge transfer (ICT) transitions. frontiersin.org For example, attaching phenoxazine (PXZ) donors to the TBPZ acceptor results in broad ICT absorption bands at lower energies. researchgate.netnih.gov The position of these bands is often sensitive to solvent polarity, a phenomenon known as solvatochromism, which further confirms their charge-transfer nature. nih.gov

Fluorescence spectroscopy reveals the emissive properties of these molecules. The emission wavelength and quantum yield are highly dependent on the molecular structure and the nature of the lowest excited state. arkat-usa.org For instance, TBPZ-based TADF emitters are designed to have a small energy gap between their lowest singlet (S₁) and triplet (T₁) states, which influences their fluorescence characteristics. researchgate.net The fluorescence spectra, often mirror images of the lowest energy absorption band, provide insight into the energy of the S₁ state. units.it

Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Crystal Packing and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is an indispensable tool for the precise determination of the three-dimensional atomic arrangement of molecules in their crystalline state. This technique provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

For derivatives of this compound, SC-XRD studies have revealed significant conformational details. For instance, the analysis of 11,16-dibromo-1,8-diphenylthis compound revealed a C-s symmetric conformation in the crystalline state. escholarship.org The dibenzo[f,h]quinoxaline (B1580581) core of the molecule maintains a near-planar geometry, which is crucial for its intended use in on-surface polymerization. escholarship.org However, the diphenylphenanthrene portion adopts a distinct saddle-like geometry, with an included angle of approximately 26° between specific phenyl rings. escholarship.org This distortion places the phenyl substituents significantly above the main plane of the molecule. escholarship.org

The crystal packing of phenazine derivatives is often governed by non-covalent interactions. In the case of a phenanthrene-extended phenazine dication, X-ray analysis showed that molecules form pairs held together by π-π interactions between the phenanthrene (B1679779) units. units.it These dimers are further organized into a larger assembly through hydrogen bonding. units.it Similarly, in a donor-acceptor-donor triad (B1167595) featuring a dibenzo[a,j]phenazine core, the crystal structure reveals that two molecules form a pair with slipped-stack π-π interactions between the phenazine cores, at an interplane distance of 3.58 Å. nih.gov

These detailed structural parameters obtained from SC-XRD are crucial for understanding the structure-property relationships in these materials and for the rational design of new derivatives with tailored solid-state properties.

Table 1: Selected Crystallographic Data for a this compound Derivative

ParameterValueSource
Compound11,16-dibromo-1,8-diphenylthis compound escholarship.org
Crystal SymmetryC-s escholarship.org
ConformationSaddle-like geometry for the diphenylphenanthrene group escholarship.org
Included Angle (ring a to c)~26° escholarship.org
Intermolecular InteractionsGoverned by crystal packing forces escholarship.org

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for On-Surface Structure Analysis

Scanning probe microscopy techniques, namely Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are powerful methods for visualizing and manipulating single molecules on conductive surfaces. They provide real-space images with atomic or near-atomic resolution, offering unparalleled insight into molecular adsorption, conformation, and on-surface reactions.

STM studies of this compound deposited on a gold (Au(111)) surface have successfully visualized individual molecules, which appear with a characteristic 'H' shape. csic.es These experiments are typically conducted under ultra-high vacuum (UHV) conditions and at low temperatures to ensure molecular stability. csic.es The STM is not only an imaging tool but also a manipulative one; researchers have demonstrated the ability to coordinate single aluminum (Al) atoms to the central nitrogen atoms of the phenazine core by "pushing" the molecule with the STM tip. csic.es This on-surface metal-organic coordination induces changes in the electronic structure of the molecule, which are observable in STM images as a brighter contrast in the central part of the molecule. csic.es

Frequency modulation AFM (FM-AFM) provides complementary information by mapping the forces between the tip and the sample, which can reveal the three-dimensional structure of an adsorbed molecule. For a molecule with a non-planar gas-phase structure due to steric hindrance, FM-AFM can determine the orientation and tilt of individual carbon rings upon adsorption. ruben-group.de By comparing images before and after an on-surface reaction, the reaction pathway can be inferred. ruben-group.de The combination of STM, which maps the frontier molecular orbitals, and nc-AFM, which reveals the atomic skeleton, is a particularly powerful approach to precisely locate the electronic density on the molecular framework. researchgate.net

Table 2: STM Imaging and Manipulation of this compound

ParameterDescriptionSource
SubstrateAu(111) csic.es
Molecular Appearance'H' shape csic.es
ManipulationCoordination of single Al atoms to central nitrogen atoms using the STM tip csic.es
Imaging ConditionsLow-temperature, ultra-high vacuum (UHV) csic.es
Spectroscopic SignatureA Kondo resonance was measured by scanning tunneling spectroscopy (STS) for the Al₂-complex. csic.es

Electrochemical Characterization for Redox Potentials and Stability (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of this compound and its derivatives. CV provides information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the stability of the charged species, and the reversibility of electron transfer processes.

CV experiments on phenazine-based molecules typically show reversible or quasi-reversible oxidation and reduction waves, corresponding to the formation of radical cations and anions. acs.org For example, a phenanthrene-based dihydrophenazine precursor to a phenazine dication exhibits two reversible oxidation waves at +0.04 V and +0.27 V (vs Fc/Fc+). acs.org The small potential difference between these oxidations suggests efficient charge delocalization across the aromatic framework. acs.org The redox potentials of phenazine derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing substituents. mdpi.com This has been demonstrated for s-tetrazines, where a strong correlation between the measured reduction potentials and the Hammett constant of the substituents was observed. mdpi.com

The stability of the generated redox species is also a key parameter. While some dicationic phenazine species are stable for days in the solid state and for hours in chlorinated solvents, they can be sensitive to nucleophiles like water in more polar, hydrophilic solvents. acs.org The electrochemical behavior is crucial for applications in organic electronics, where the alignment of energy levels and the stability of charged states dictate device performance. diva-portal.orgunige.ch

Table 3: Electrochemical Data for Phenazine Derivatives from Cyclic Voltammetry

Compound/SystemRedox EventPotential (V vs. Fc/Fc+)Solvent/ElectrolyteSource
Phenanthrene-based dihydrophenazine1st Oxidation+0.04CHCl₃ acs.org
Phenanthrene-based dihydrophenazine2nd Oxidation+0.27CHCl₃ acs.org
Substituted s-tetrazinesReduction (E₁/₂)-1.34 to -1.14Acetonitrile / 0.1 M TBAHFP mdpi.com
Phenazine derivativesRedox Potential (E°)0.215 to 0.25Varied diva-portal.org

Iv. Theoretical and Computational Investigations of Tetrabenzo A,c,h,j Phenazine

Electronic Structure Theory and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. edu.krd It is widely employed to determine the optimized ground state geometries and the spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krdnih.gov The energy levels and spatial overlap of these orbitals are fundamental in governing the optical and electronic properties of molecules. edu.krdnih.gov

In the context of TBPZ-based molecules designed for thermally activated delayed fluorescence (TADF), DFT calculations are crucial for understanding the structure-property relationships. For instance, in a series of TADF emitters, PQ1, PQ2, and PQ3, which consist of a TBPZ acceptor core and phenoxazine (B87303) (PXZ) donor units, DFT calculations revealed key insights. nih.govresearchgate.net The HOMO is predominantly localized on the PXZ donor moieties, with some extension to the C-N bonds connecting to the TBPZ core. researchgate.net Conversely, the LUMO is well-distributed over the entire TBPZ acceptor unit. researchgate.net This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor (D-A) type TADF molecules and is essential for achieving a small singlet-triplet energy splitting (ΔEST). researchgate.netnih.govaps.org

The distribution of the LUMO can be further influenced by substituents on the TBPZ core. For example, the introduction of nitrile and 4-cyanophenyl groups in PQ2 and PQ3, respectively, alters the LUMO distribution, which in turn affects the optical and morphological properties of the materials. researchgate.net The partial overlap between the HOMO and LUMO at the C-N linkage can increase the oscillator strength, potentially leading to a higher radiative decay rate. researchgate.net

DFT calculations also provide estimations of the HOMO and LUMO energy levels. For PQ1, PQ2, and PQ3, the HOMO levels were calculated to be around -5.4 eV, while the LUMO levels varied, reflecting the influence of the different substituents on the TBPZ acceptor. researchgate.net These computational results are generally in good agreement with experimental values obtained from cyclic voltammetry.

Calculated Frontier Molecular Orbital Energies for TBPZ-based TADF Emitters.
CompoundCalculated HOMO (eV)Calculated LUMO (eV)Calculated Band Gap (eV)
PQ1-5.57-3.751.82
PQ2-5.63-3.492.14
PQ3-5.60-3.691.91

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. rsc.orgohio-state.edu It has become a standard method for calculating vertical excitation energies, which correspond to absorption spectra, and for understanding the nature of electronic transitions. rsc.orgohio-state.edu

For TBPZ-based TADF emitters, TD-DFT calculations are instrumental in characterizing the lowest singlet (S1) and triplet (T1) excited states. researchgate.net Natural Transition Orbital (NTO) analysis, performed using TD-DFT, provides a compact and intuitive picture of the electronic excitations. researchgate.netresearchgate.net NTOs represent the electron and hole wavefunctions for a given electronic transition. In the case of the S1 state of TBPZ-based D-A molecules, the NTOs typically confirm a charge-transfer (CT) character, with the hole localized on the donor unit and the electron on the acceptor unit. researchgate.net This clear separation of the hole and electron is a direct consequence of the HOMO and LUMO distributions predicted by ground-state DFT.

The nature of the T1 state can also be elucidated using TD-DFT and NTO analysis. Understanding whether the T1 state is a CT state (³CT) or a locally-excited state (³LE) on either the donor or acceptor is crucial for predicting the efficiency of the reverse intersystem crossing (RISC) process. nih.gov In some TBPZ derivatives, the excited states are well-aligned, involving a singlet and a triplet charge-transfer state, which can enhance the RISC rate. nih.gov TD-DFT calculations can help to map out the potential energy surfaces of the excited states and identify the key states involved in the TADF mechanism. nih.gov

Modeling of Photophysical Processes and Quantum Efficiencies

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy splitting (ΔEST), is a critical parameter for efficient TADF. nih.govaps.org A small ΔEST (typically < 0.2 eV) is required to allow for efficient thermal up-conversion of triplet excitons to singlet excitons via RISC. aps.org

Computational chemistry provides a means to predict ΔEST before synthesizing a molecule. researchgate.netaps.org DFT and TD-DFT calculations are commonly used to estimate the energies of the S1 and T1 states. The ΔEST is then simply the difference between these two energies. For the TBPZ-based emitters PQ1, PQ2, and PQ3, DFT simulations predicted very small ΔEST values of 0.04, 0.05, and 0.04 eV, respectively. researchgate.net These small values are a direct result of the significant spatial separation between the HOMO and LUMO, which minimizes the exchange energy that is the primary contributor to the singlet-triplet splitting in CT states. researchgate.net

In another study on TBPZ-based emitters, TBPZ2TPA and TBPZ2NP, the calculated ΔEST was 0.16 eV for TBPZ2TPA, which is still sufficiently small for TADF to occur. researchgate.net The accuracy of these predictions is crucial for guiding the molecular design of new TADF materials. aps.org

Predicted Singlet-Triplet Energy Splitting (ΔEST) for TBPZ-based Compounds.
CompoundPredicted ΔEST (eV)
PQ10.04
PQ20.05
PQ30.04
TBPZ2TPA0.16

The rate of reverse intersystem crossing (kRISC) is a key factor determining the efficiency of a TADF emitter. A high kRISC allows for the rapid conversion of non-emissive triplet excitons into emissive singlet excitons, which in turn leads to a high photoluminescence quantum yield (PLQY) and can reduce the lifetime of the delayed fluorescence. nih.govacs.org

The simulation of kRISC is a complex task that depends on both the ΔEST and the spin-orbit coupling (SOC) between the S1 and T1 states. nih.gov According to a simplified model, kRISC is proportional to exp(-ΔEST/kBT), where kB is the Boltzmann constant and T is the temperature. aps.org Therefore, a small ΔEST is a prerequisite for a high kRISC. aps.org

More sophisticated theoretical models explicitly calculate the SOC matrix elements and consider the vibrational coupling between the electronic states. nih.gov In the case of the TBPZ-based emitter PQ3, the well-aligned excited states, involving both charge-transfer and localized triplet states, were found to enhance the kRISC, leading to a high experimental value of 8x10⁵ s⁻¹. nih.govwilliams.edu For TBPZ2TPA, a kRISC of 1.3 x 10⁴ s⁻¹ was reported. researchgate.net Computational models can help to understand the factors that influence the SOC and guide the design of molecules with enhanced kRISC. nih.gov For instance, the presence of specific vibrational modes that couple the S1 and T1 states can significantly impact the RISC rate.

The orientation of the emissive molecules in the solid state, particularly in thin films used in OLEDs, has a significant impact on the light outcoupling efficiency. nih.gov The transition dipole moment (TDM) of an emitter determines the direction of light emission. For planar devices like OLEDs, a horizontal orientation of the TDM with respect to the substrate is highly desirable, as it can significantly enhance the external quantum efficiency (EQE). nih.gov

Computational methods can be used to predict the preferred orientation of molecules in the solid state and the orientation of their TDMs. nih.gov For TBPZ-based emitters, the planar and rigid structure of the TBPZ core can promote a specific molecular orientation. researchgate.net In the case of PQ3, the expanded acceptor plane and the elongated charge-transfer direction were found to induce a completely horizontal orientation of the TDM in the emitting layer. nih.govresearchgate.net This was evidenced by an orientation factor, S, of -0.49, which contributed to the high EQE of 27.4% observed for an OLED based on this material. researchgate.net

Conformational Dynamics and Aromaticity Assessment

The spatial arrangement of the fused aromatic rings and the resulting electronic landscape are critical to the function of Tetrabenzo[a,c,H,j]phenazine. Computational methods are instrumental in exploring these aspects.

The potential energy landscape (PEL) of a molecule describes its potential energy as a function of its atomic coordinates and is fundamental to understanding its thermodynamic and kinetic properties. researchgate.net For complex molecules like this compound, the PEL can be incredibly complex and high-dimensional. researchgate.net Computational techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to explore these landscapes, identify stable conformational isomers (local minima on the PEL), and determine the energy barriers (transition states) between them. researchgate.netmdpi.com

While specific studies on the conformational isomers of the parent this compound are not extensively detailed in the available literature, research on closely related dibenzo[a,c]phenazine (B1222753) derivatives provides significant insights. For instance, DFT calculations on isomers of (4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile have been used to optimize molecular geometries and understand how different substitution patterns influence the molecular conformation. rsc.org Such studies typically involve optimizing the structures of various possible isomers to find the most energetically favorable arrangements. rsc.org

Table 1: Representative Computational Approaches for Conformational Analysis

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Optimization of molecular geometries of dibenzo[a,c]phenazine derivatives. rsc.orgProvides relative energies and stabilities of different conformational isomers.
Ab initio CalculationsGaining insights into 3D structures and conformational flexibility of phenazine (B1670421) derivatives. researchgate.netPredicts planarity of core structures and non-planar geometries of substituents.
Potential Energy Landscape (PEL) AnalysisUnderstanding thermodynamic and kinetic properties of complex molecules. researchgate.netmdpi.comIdentifies local minima (stable conformers) and transition states (energy barriers).
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior and clustering of large aromatic systems. cam.ac.ukProvides information on how molecules interact and aggregate over time.

Aromaticity is a key concept in organic chemistry, and for polycyclic systems like this compound, it is not always straightforward to assess. The Nucleus-Independent Chemical Shift (NICS) method is a widely used computational tool for evaluating the aromatic character of a molecule. nih.gov It is based on the magnetic criterion of aromaticity, where a magnetic field is used to probe the electronic structure. nih.gov NICS values are calculated by placing a "ghost" atom (typically at the center of a ring or at a point above it) and computing the magnetic shielding at that point; negative values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). acs.orgunits.it

Several variants of NICS exist, such as NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane), with the latter often considered more reliable as it minimizes the influence of the sigma framework. nih.gov Further refinements like NICSzz, which considers only the tensor component perpendicular to the ring, can provide an even clearer picture of the π-electron system's contribution to aromaticity. nih.gov

A detailed computational study on a phenanthrene-extended phenazine dication, a close structural analog to a portion of the this compound framework, provides an excellent example of NICS analysis. nih.govacs.org In this study, DFT calculations were used to evaluate the aromaticity of the central ring upon oxidation. nih.govacs.org The NICS values were calculated at various distances perpendicular to the ring plane. acs.orgunits.it

The analysis revealed a strong diamagnetic shielding effect, with a maximum NICS value of -8 ppm at approximately 0.75 Å above and below the molecular plane. acs.orgunits.it This result strongly supports the aromatic nature of the dicationic phenazine core. acs.orgunits.it In contrast, the unoxidized dihydrophenazine precursor showed positive NICS values, indicating an anti-aromatic character for the central ring in that state. acs.orgunits.it This demonstrates the power of NICS calculations in characterizing the dramatic changes in electronic structure that can occur with changes in oxidation state or conformation.

Table 2: NICS Analysis of a Phenanthrene-Extended Phenazine Dication

ParameterValueInterpretationReference
NICS maximum-8 ppmStrong diamagnetic shielding, indicating aromaticity acs.orgunits.it
Location of NICS maximum~0.75 Å above/below the ring planeSupports a π-aromatic nature with ring currents above and below the molecular plane acs.orgunits.it
NICS of precursorPositive valuesParatropic ring current, indicating anti-aromaticity acs.orgunits.it
Aromatic Resonance Energy33.3 kcal/mol (Gibbs energy)Significant stabilization indicative of an aromatic system nih.govacs.org

Simulation of Reaction Mechanisms and Degradation Pathways

Understanding the reactivity and stability of this compound is crucial for its potential applications. Computational simulations offer a powerful means to investigate reaction mechanisms and predict potential degradation pathways that may limit the compound's lifetime. While specific studies on the degradation of this compound are scarce, research on related phenazine and N-heterocyclic aromatic compounds provides valuable models for its expected behavior.

For instance, DFT analysis has been used to study the decomposition pathways of dihydroxyphenazine isomers used in flow batteries. osti.govrsc.org These studies revealed that degradation can occur through mechanisms such as desulfonation, reduction of C-O bonds, and hydrogenation of the aromatic rings. osti.govrsc.org Furthermore, irreversible hydrogen rearrangement (tautomerization) was identified as a key decomposition pathway for certain isomers, leading to redox-inactive species. osti.govrsc.org

Quantum chemical calculations on the reaction of various N-heterocyclic compounds (pyrrole, pyridine, indole, quinoline, and carbazole) with oxygen have shown that the initial step often involves the abstraction of a hydrogen atom to form radicals. acs.orgresearchgate.net These radicals can then initiate a cascade of further reactions. acs.orgresearchgate.net High-temperature quantum chemical molecular dynamics simulations on the formation of polycyclic aromatic hydrocarbons (PAHs) have also provided insights into their growth and transformation mechanisms, which can be relevant to the stability of large N-PAHs like this compound. aip.org

In the case of the phenanthrene-extended phenazine dication, experimental and computational studies showed that it is sensitive to nucleophilic attack by water, leading to its degradation. acs.org The reaction resulted in both the reduction of the dication back to its precursor and a ring-contraction to form a π-extended triarylimidazolinium, highlighting the complex reactivity of such systems. acs.org These findings suggest that the degradation of this compound could be initiated at the nitrogen atoms or at electron-deficient sites on the carbon framework, particularly in the presence of nucleophiles or oxidants.

Quantum Hamiltonian Computing Principles Applied to this compound Systems

The simulation of large, complex molecules like this compound pushes the limits of classical computing. Quantum computing offers a promising new paradigm for tackling these challenging quantum chemistry problems. pennylane.aiunite.ai The central idea is to use a quantum system (a quantum computer) to simulate another quantum system (a molecule), thereby overcoming the exponential scaling problem that plagues classical algorithms for exact simulations. pennylane.ai

The application of quantum computing to molecular systems is typically based on solving the Schrödinger equation for the molecular Hamiltonian. A Hamiltonian is an operator that represents the total energy of the system. For a molecule, it includes terms for the kinetic energy of the electrons and nuclei, and the potential energy from electron-electron, nucleus-nucleus, and electron-nucleus interactions.

Quantum algorithms, such as the Variational Quantum Eigensolver (VQE), are being developed to find the ground-state energy of a molecule by preparing a trial wavefunction on a quantum computer and classically optimizing its parameters to minimize the energy. arxiv.org Calculating molecular properties often involves determining energy derivatives, which can also be performed using quantum algorithms. unite.ai

While the application of these principles directly to this compound has not yet been reported, this class of large, polycyclic aromatic hydrocarbons represents an ideal target for future quantum simulations. pennylane.ainih.gov The complex electronic structure of such molecules, which is often difficult to describe accurately with conventional methods, makes them excellent candidates for benchmarking quantum algorithms. pennylane.aiarxiv.orgresearchgate.net For example, pentacene (B32325) (C₂₂H₁₄), a PAH of comparable complexity, is considered a key molecule for testing quantum algorithms due to its challenging electronic excited states. pennylane.ai The accurate calculation of the ground and excited-state energies of molecules like this compound on a quantum computer would be a significant milestone, potentially enabling the de novo design of new materials with tailored electronic properties. pennylane.aiibm.com

V. Reactivity and Mechanistic Studies of Tetrabenzo A,c,h,j Phenazine

Oxidation Chemistry and Formation of Dicationic Species

The oxidation of tetrabenzo[a,c,h,j]phenazine and its derivatives leads to the formation of stable radical cations and dications. vulcanchem.com This process is often reversible and is accompanied by significant changes in the electronic and structural properties of the molecule.

Cyclic voltammetry studies of this compound reveal two reversible one-electron oxidation events. These correspond to the sequential formation of a radical cation and a dication. For instance, a phenanthrene-based dihydrophenazine derivative, a precursor to a π-extended phenazine (B1670421), shows two reversible oxidation waves at +0.04 V and +0.27 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. acs.orgnih.gov This small potential difference between the first and second oxidation steps suggests a reduced coulombic repulsion between the two positive charges in the dicationic state, which is attributed to efficient charge delocalization across the extensive aromatic framework. acs.org The stability of this dicationic species is significant, allowing for its isolation and full characterization. acs.orgnih.gov

Theoretical calculations, such as Density Functional Theory (DFT), support the experimental findings, indicating that the dication possesses an aromatic, fully benzenoid structure. acs.orgnih.gov This aromaticity contributes to the notable stability of the dication. acs.org

The redox transformations of this compound and its derivatives are accompanied by pronounced electrochromic effects, meaning their color changes in response to an applied voltage. vulcanchem.comacs.orgnih.gov The oxidation from the neutral species to the dication results in a significant alteration of the molecule's electronic absorption spectrum. acs.orgnih.gov

For example, the oxidation of a dihydrophenazine precursor to its corresponding dication leads to a marked change in the UV-vis spectrum, indicating a substantial conformational change upon oxidation. acs.orgnih.gov This phenanthrene-extended phenazine dication exhibits a deep blue color. acs.org The neutral form of a dibenzo[a,c]phenazine-based polymer, PTFBPz, is yellow, while its oxidized state is blue. metu.edu.tr This electrochromic behavior is a direct consequence of the changes in the electronic structure and HOMO-LUMO gap upon electron removal. The formation of the charged, extended conjugated system in the dicationic state results in a redshifted absorption band compared to the neutral molecule. acs.org

This reversible electrochromic switching makes these materials promising for applications in smart windows, displays, and other optoelectronic devices. vulcanchem.commetu.edu.tr

Table 1: Electrochromic Properties of Dibenzo[a,c]phenazine-based Polymers

Polymer Neutral State Color Oxidized State Color Optical Contrast Switching Time (Oxidation) Switching Time (Reduction)
PTFBPz Yellow Blue 48% at 600 nm, 85% at 1100 nm 1.6 s 2.9 s

Data sourced from reference metu.edu.tr

The dicationic species of this compound, being electron-poor, are susceptible to nucleophilic attack. acs.orgnih.gov The reactivity, however, is influenced by the nature of the nucleophile and the solvent environment. acs.org

A phenanthrene-extended phenazine dication, for instance, demonstrates considerable stability in chlorinated solvents with low water content, having a half-life of over 12 hours. acs.org However, in the presence of water, a nucleophile, the dication undergoes degradation. acs.orgnih.gov This reaction with water leads to a surprising outcome: the formation of both the reduced dihydrophenazine precursor and a ring-contracted, singly charged imidazolinium derivative. acs.orgnih.gov This dual reactivity highlights the complex chemical behavior of these extended dicationic systems. acs.orgnih.gov The formation of the imidazolinium derivative involves a significant structural rearrangement, confirmed by X-ray crystallography. acs.orgnih.gov

This reactivity underscores the importance of controlling the reaction environment to maintain the integrity of the dicationic species or to purposefully direct its transformation into new chemical structures. acs.org

Photo-Reactivity and Singlet Oxygen Generation Mechanisms

Upon photoexcitation, phenazine derivatives can act as photosensitizers, transferring energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂). rsc.orgmdpi.com This process is of significant interest for applications in photodynamic therapy and photocatalysis. rsc.org

The efficiency of singlet oxygen generation is dependent on the molecular structure of the phenazine derivative. rsc.orgrsc.org The introduction of certain functional groups and the extension of the π-conjugated system can enhance the photosensitizing ability. rsc.org For instance, modifying phenazines with formyl groups has been shown to improve their capacity to produce singlet oxygen. rsc.org The mechanism involves the photosensitizer absorbing light, transitioning to an excited singlet state, and then undergoing intersystem crossing to a longer-lived triplet state. This triplet state sensitizer (B1316253) can then transfer its energy to ground-state triplet oxygen, producing excited-state singlet oxygen. mdpi.com

Research on donor-acceptor-donor (D-A-D) type molecules based on dipyrido[3,2-a:2',3'-c]phenazine (dppz) has shown that derivatives with selenophene-containing side-arms are relatively efficient singlet oxygen generators. rsc.org Theoretical calculations have revealed that the strategic placement of heavy atoms, like selenium, can facilitate the necessary intersystem crossing, thereby improving the quantum yield of singlet oxygen generation. rsc.org The quantum yield of singlet oxygen production for phenazine derivatives with angular arrangements of aromatic rings has been found to be higher than for those with linear arrangements. mdpi.com

Table 2: Singlet Oxygen Generation Quantum Yields (ΦΔ) for Dppz Derivatives

Compound Description ΦΔ
Dppz Derivative 1 Selenophene-containing side-arms 0.173 - 0.255
Dppz Derivative 2 Thiophene-containing side-arms Lower efficiency

Data sourced from reference rsc.org

On-Surface Chemical Transformations and Intermediate Identification

Recent advancements in on-surface synthesis have enabled the precise construction and study of this compound and its derivatives on solid surfaces, typically under ultra-high vacuum (UHV) conditions. monash.eduacs.orgcsic.es This approach allows for the investigation of reaction mechanisms and the identification of transient intermediates at the single-molecule level. monash.edu

One study explored the chemical transformation of 9-azidophenanthrene on a silver (Ag(111)) surface. monash.edu At room temperature, the azide (B81097) precursor was found to transform into several products, including a tetrabenzo derivative of phenazine. monash.edu The identification of these products was achieved through high-resolution non-contact atomic force microscopy (nc-AFM), supported by theoretical calculations. monash.edu The reaction is proposed to proceed through a highly reactive nitrenoid intermediate that is chemisorbed on the silver surface. monash.edu This intermediate can then undergo several reaction pathways, including formal nitrene insertion into a C-H bond, dimerization, and hydrogenation, leading to the observed final products. monash.edu

Furthermore, this compound molecules have been used as building blocks for the on-surface assembly of organometallic complexes. acs.orgcsic.esresearchgate.net By manipulating individual aluminum atoms on a gold (Au(111)) surface using a scanning tunneling microscope (STM), researchers have been able to coordinate two aluminum atoms to the central nitrogen atoms of a single this compound molecule. acs.orgcsic.es This results in the formation of a binuclear aluminum-tetrabenzophenazine organometallic complex. acs.orgcsic.es The coordination of the aluminum atoms, which are in an oxidation state between Al(I) and Al(II) on the gold surface, leads to the emergence of a localized magnetic moment on the molecule, as evidenced by the observation of a Kondo resonance. acs.org

Investigation of Redox-Active Properties and Electron Transfer Pathways

The redox-active nature of phenazines, including this compound, is fundamental to their function in various chemical and biological systems. mit.edunih.gov They can act as electron shuttles, facilitating electron transfer between different species. mit.edunih.gov The ability of phenazines to accept and donate electrons in a stepwise manner allows them to participate in redox cycling. mit.edu

The electron transfer properties are intrinsically linked to the molecular structure and the surrounding environment. mit.edu The redox potentials of phenazines are influenced by factors such as pH and the nature of the substituents on the phenazine core. mit.edu These compounds can accept electrons from reductants like reduced nicotinamide (B372718) cofactors and donate them to oxidants such as oxygen or metal ions. mit.edu

In the context of bioelectrochemical systems, phenazines produced by bacteria like Pseudomonas aeruginosa can mediate extracellular electron transfer. nih.govfrontiersin.org The specific properties of different phenazine derivatives determine their reactivity towards various electron acceptors. For example, some phenazines react more readily with oxygen, while others are more effective at reducing solid-state electron acceptors like iron oxides. frontiersin.org The investigation of phenazine-based polymers has also revealed redox peaks in cyclic voltammetry experiments that are characteristic of the phenazine unit, indicating their potential for use in energy storage applications. diva-portal.org

The study of electron transfer in π-extended dicationic phenazines has shown that the charge is efficiently delocalized over the aromatic framework, which stabilizes the oxidized species. acs.org This delocalization is a key factor in their reversible redox behavior and their potential application as molecular switches. acs.orgnih.gov

Vi. Advanced Applications of Tetrabenzo A,c,h,j Phenazine in Functional Materials

Organic Electronics and Optoelectronic Devices

The tetrabenzo[a,c,H,j]phenazine (TBPZ) core serves as a robust electron-accepting unit, making it a valuable component in the construction of materials for organic electronic and optoelectronic devices. researchgate.netnih.gov Its extended π-conjugated system and inherent electronic properties are strategically exploited to develop highly efficient emitters for organic light-emitting diodes (OLEDs) and as n-type semiconductors for charge transport.

Development of Highly Efficient Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)

A key application of this compound is in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. researchgate.netnih.gov TADF molecules can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. nih.gov This is achieved by minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (rISC) from the triplet state to the singlet state. nih.govresearchgate.net

Researchers have designed and synthesized TADF emitters by combining the electron-accepting TBPZ core with various electron-donating units. researchgate.netnih.gov For instance, a series of TADF molecules (PQ1, PQ2, and PQ3) were developed using phenoxazine (B87303) (PXZ) as the donor unit attached to the TBPZ acceptor. researchgate.netnih.gov The significant steric hindrance between the donor and acceptor units, coupled with the planar TBPZ core, results in high molecular rigidity. researchgate.netnih.gov This rigidity suppresses non-radiative decay pathways, leading to improved photoluminescence quantum yields (PLQYs). researchgate.netnih.gov

Furthermore, strategic modifications to the TBPZ core, such as the introduction of cyano groups, can fine-tune the electronic properties. researchgate.net In the case of PQ3, the molecular design led to well-aligned excited states, enhancing the rISC rate and resulting in a short delayed fluorescence lifetime. researchgate.netnih.gov An orange-red OLED based on PQ3 achieved a maximum external quantum efficiency (EQE) of 27.4%. researchgate.netnih.gov This high efficiency is also attributed to the completely horizontal orientation of the transition dipole moment of the emitter in the film state, which enhances light outcoupling. researchgate.netnih.gov

Another study focused on a quadrupolar molecular design, TBPZ2TPA, which features a TBPZ core and triarylamine (TAA) donor units. researchgate.net This design achieved a balance between TADF performance and multiphoton absorption (MPA). researchgate.net The TBPZ2TPA blended film exhibited orange-red emission with a high PLQY of 71% and a small ΔEST of 0.16 eV. researchgate.net

Table 1: Performance of this compound-based TADF Emitters in OLEDs

Emitter Donor Unit Emission Color Max. EQE (%) PLQY (%) ΔEST (eV) Ref.
PQ3 Phenoxazine (PXZ) Orange-Red 27.4 ~83 - researchgate.netnih.gov
TBPZ2TPA Triarylamine (TAA) Orange-Red - 71 0.16 researchgate.net
4CNDPDBP-TPA Triphenylamine (B166846) (TPA) Red >30 ~100 - the-innovation.org

EQE: External Quantum Efficiency; PLQY: Photoluminescence Quantum Yield; ΔEST: Singlet-Triplet Energy Splitting.

Exploration as N-Type Organic Semiconductors for Charge Transport

The electron-deficient nature of the this compound core makes it a promising candidate for n-type organic semiconductors, which are essential for the development of complementary logic circuits and improving the efficiency of organic solar cells. magtech.com.cnwhiterose.ac.uk The introduction of nitrogen atoms into the polycyclic aromatic hydrocarbon framework lowers the energy levels of the molecular orbitals, facilitating electron injection and transport. uky.edu

Research has shown that the successive replacement of CH groups with nitrogen atoms in polycyclic aromatic hydrocarbons enhances their electron affinity. uky.edu This modification, combined with the rigid and planar structure of the TBPZ core, can lead to ordered molecular packing in the solid state, which is crucial for efficient charge transport. uky.edu While direct studies on this compound as a standalone n-type semiconductor are emerging, its derivatives and related phenazine (B1670421) structures have shown potential in this area. magtech.com.cnresearchgate.net The ability to functionalize the TBPZ core allows for the tuning of its electronic properties and solid-state packing to optimize n-type charge transport characteristics. winterfluorineconference.com

Strategies for White-Light Emission Systems

While most research on TBPZ-based emitters has focused on single-color emission, particularly in the orange-red to red spectrum, strategies for achieving white-light emission are being explored in the broader field of phenazine derivatives. the-innovation.orgscispace.com One approach involves creating dual-emission systems from a single molecule. For example, attaching different donor units to an acceptor core can result in two distinct emissive charge-transfer states, leading to a broad emission spectrum that can cover the visible range. scispace.com

Another strategy could involve the controlled aggregation of TBPZ-based molecules. Some phenazine derivatives exhibit aggregation-induced emission (AIE) or changes in their emission spectra upon forming aggregates. researchgate.net By carefully controlling the intermolecular interactions and packing in the solid state, it might be possible to generate both monomer and excimer/aggregate emission, which, when combined, could produce white light. While not yet demonstrated specifically for this compound, these strategies, which have been successful for other phenazine compounds, offer a potential pathway for developing TBPZ-based white-light emitting systems. researchgate.net

Supramolecular Chemistry and Engineered Assemblies

The rigid, planar structure and the presence of nitrogen atoms in this compound make it an excellent candidate for applications in supramolecular chemistry. sioc-journal.cn These features facilitate non-covalent interactions, such as π-π stacking and hydrogen bonding, which can be used to direct the self-assembly of molecules into well-defined nanostructures. sioc-journal.cnmdpi.com

Design of Molecular Switches and Actuators

The ability of the phenazine core to undergo reversible changes in its electronic and conformational state upon external stimuli, such as light or redox processes, makes it a promising component for molecular switches and actuators. acs.orgresearchgate.net Research on a related phenanthrene-extended phenazine dication has shown that the molecule undergoes a significant conformational change upon oxidation and reduction. acs.orgresearchgate.net This transformation is accompanied by a distinct color change (electrochromism), indicating a switch between different electronic states. acs.orgresearchgate.net

This principle can be applied to this compound derivatives. By incorporating TBPZ into a larger molecular system, it is possible to design molecules that can be switched between two or more stable or metastable states. researchgate.net This switching behavior can be harnessed to control properties such as fluorescence, color, or molecular shape, which are the fundamental requirements for molecular-level switches and actuators. The reversible nature of these changes opens up possibilities for applications in data storage and responsive materials. researchgate.netacs.org

Control of Solid-State Molecular Packing via Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The control of molecular packing in the solid state is crucial for tuning the properties of organic materials. The large, planar surface of this compound promotes strong π-π stacking interactions, leading to ordered assemblies. rsc.orgrsc.org The introduction of substituents onto the TBPZ core can be used to precisely control these interactions and, consequently, the crystal packing motif.

For example, a study on perfluoropropylated dibenzo[a,c]phenazine (B1222753) isomers, a related phenazine derivative, demonstrated that the position of the perfluoropropyl groups significantly influences the electrostatic potential of the molecule. rsc.orgrsc.org This, in turn, dictates the solid-state packing, causing a transition from a herringbone to a lamellar π-π stacked structure. rsc.orgrsc.org The lamellar packing is often desirable for efficient charge transport in organic electronic devices.

Similarly, the incorporation of functional groups capable of hydrogen bonding can provide an additional level of control over the supramolecular assembly. mdpi.com By strategically placing hydrogen bond donors and acceptors on TBPZ derivatives, it is possible to create specific and directional interactions that guide the formation of desired one-, two-, or three-dimensional networks. This precise control over solid-state architecture is essential for optimizing the performance of TBPZ-based materials in their various applications.

Fabrication of Molecular Clathrates and Host-Guest Systems

The unique, rigid, and planar structure of this compound, with its extended π-system, makes it an excellent candidate for the construction of molecular clathrates and host-guest systems. These systems rely on non-covalent interactions, such as π-π stacking and CH/π interactions, to encapsulate guest molecules within a host lattice. researchgate.net The large surface area and defined geometry of this compound allow it to act as a host for various guest molecules, including fullerenes like C60. acs.org

The formation of these host-guest complexes is often driven by hydrophobic interactions and can be studied using techniques like UV-vis absorption, fluorescence, and NMR spectroscopy. nih.gov The binding constants for these complexes can be significant, indicating stable host-guest formation. For instance, studies on related molecular clips have shown high association constants for guest molecules, demonstrating the potential of large aromatic structures in forming stable inclusion compounds. nih.gov The ability to form such well-defined assemblies is crucial for applications in molecular recognition, separation processes, and the development of new materials with tailored properties.

Advanced Carbon Materials Science

This compound has been identified as a valuable precursor for the production of high-modulus carbon fibers and other anisotropic carbon materials. oup.comgoogle.com When heated, it transforms into a pitch-like material with a high degree of preferred molecular orientation. oup.com This anisotropic nature is a critical property for developing high-performance carbon fibers. google.com

The process typically involves melt-spinning the this compound-derived pitch into fibers, followed by infusibilization and high-temperature carbonization. google.com A key advantage of using this specific precursor is that high-modulus carbon fibers can be obtained even without the need for stretch-graphitization, a process often required for other precursors like polyacrylonitrile (B21495) (PAN) or conventional pitch. oup.com The resulting carbon fibers exhibit a high degree of preferred orientation of the constituent layer planes, leading to exceptional mechanical properties. oup.com For instance, carbon fibers derived from a this compound pitch have demonstrated a high modulus of elasticity. google.com

PropertyValueReference
Spinning Temperature410-440°C oup.com
Carbonization Yield92% - 95% google.com
Young's Modulus (G-1 fiber)~49 x 10² ton/cm² oup.com
Tensile Strength (G-2 fiber)~29 ton/cm² oup.com

Single-Molecule Magnets (SMMs) and Quantum Information Science

Single-molecule magnets (SMMs) are individual molecules that exhibit magnetic hysteresis and are of great interest for high-density information storage and quantum computing. nju.edu.cnmdpi.com

Recent research has demonstrated that a non-magnetic molecule like this compound can be transformed into a single-molecule magnet through on-surface coordination with light metal atoms. csic.esresearchgate.netacs.org Specifically, by manipulating individual aluminum (Al) atoms on a gold (Au(111)) surface using a low-temperature scanning tunneling microscope (LT-STM), researchers have successfully created a bi-nuclear Al2-tetrabenzo[a,c,h,j]phenazine complex. csic.esnih.gov

In this organometallic complex, the aluminum atoms, which are in an oxidation state between Al(I) and Al(II), coordinate with the nitrogen atoms of the central pyrazine (B50134) ring of the this compound molecule. csic.esresearchgate.netacs.org This coordination leads to the formation of a localized magnetic moment on the molecule, which is a key characteristic of an SMM. researchgate.netnih.gov This phenomenon is evidenced by the observation of a Kondo resonance, a spectroscopic signature that arises from the interaction of localized magnetic moments with conduction electrons. csic.esvulcanchem.com The Kondo resonance for the Al2-tetrabenzo[a,c,h,j]phenazine complex was measured at a zero bias voltage with a Kondo temperature of 30.3 K. csic.es This breakthrough opens a new avenue for designing SMMs using light, non-transition metal atoms, which was not previously achievable in solution chemistry. researchgate.netacs.org

ParameterObservationReference
SubstrateAu(111) csic.es
Coordinated Atoms2 Al atoms csic.esresearchgate.net
Resulting ComplexAl2-tetrabenzo[a,c,h,j]phenazine csic.es
Magnetic SignatureKondo Resonance csic.esvulcanchem.com
Kondo Temperature30.3 K csic.es

The on-surface manipulation of the Al-tetrabenzo[a,c,h,j]phenazine system has also enabled the demonstration of molecular logic gate functionality. researchgate.net A single this compound molecule can function as a "2-input, 1-output" XOR Boolean logic gate. researchgate.net The logical inputs are represented by the presence or absence of an aluminum atom coordinated to each of the two nitrogen sites on the central pyrazine ring. researchgate.net These inputs are controlled by the precise manipulation of Al atoms using an STM tip. researchgate.net

The output of the logic gate is read by measuring the dI/dV tunneling spectrum at a low bias voltage. researchgate.net This functionality operates based on the principles of quantum Hamiltonian computing, where the state of the molecule is determined by the quantum mechanical interactions within the system. researchgate.net This represents a significant step towards the realization of quantum computing at the single-molecule level.

Design of Ligands and Enzyme Inhibitors in Chemical Biology Research

The rigid, aromatic structure of this compound and its derivatives makes them attractive scaffolds for the design of ligands and enzyme inhibitors in chemical biology. nih.govresearchgate.net Their ability to engage in various non-covalent interactions allows them to bind to the active sites of proteins.

In a recent study, this compound, identified as compound SBL-JP-0004 from a chemical library, was shown to be a potent dual inhibitor of Janus kinase 2 (JAK2) and phosphoinositide 3-kinase delta (PI3KCD). nih.govresearchgate.net These kinases are crucial in signaling pathways that regulate cell proliferation and survival, and their dysregulation is implicated in diseases like gastric cancer. nih.govresearchgate.net

Computational docking and molecular dynamics simulations revealed a high binding affinity of this compound for the kinase domains of both JAK2 and PI3KCD. researchgate.net In vitro enzyme inhibition assays confirmed this, with the compound exhibiting significant inhibitory activity. nih.govresearchgate.net

Target EnzymeIC50 ValueReference
JAK2 Kinase118.9 nM nih.govresearchgate.net
PI3KCD Kinase200.9 nM nih.govresearchgate.net

Furthermore, the compound demonstrated potent inhibition of cell proliferation in gastric cancer cell lines. nih.govresearchgate.net This research highlights the potential of the this compound core structure as a starting point for the development of new therapeutic agents. researchgate.net

Vii. Future Directions and Emerging Research Avenues for Tetrabenzo A,c,h,j Phenazine

Rational Design Principles for Tailored Photophysical and Electronic Properties

A primary focus of future research will be the continued development of rational design principles to precisely control the photophysical and electronic characteristics of tetrabenzo[a,c,H,j]phenazine derivatives. The core strategy revolves around the donor-acceptor (D-A) architectural paradigm, where the this compound core typically serves as a robust electron acceptor. nih.govresearchgate.net By judiciously selecting and positioning various electron-donating moieties on this core, researchers can fine-tune the intramolecular charge transfer (ICT) character of the resulting molecules. nih.gov This, in turn, allows for the precise modulation of emission wavelengths, photoluminescence quantum yields (PLQYs), and the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org

Key design principles that will be further explored include:

Donor Strength and Number: Increasing the number and strength of donor units, such as 9,9-dimethylacridan (DMAC), can systematically red-shift the emission wavelength and improve the PLQY. nih.gov

Steric Hindrance: Introducing bulky groups to create significant steric hindrance between the donor and acceptor units can enforce a twisted geometry. nih.gov This spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for achieving a small ΔEST, which is a prerequisite for efficient thermally activated delayed fluorescence (TADF). nih.govresearchgate.net

Substitution Position: The specific site of substitution on the donor or acceptor can significantly impact the electronic coupling and, consequently, the PLQY and non-radiative transition rates. rsc.org

Introduction of Functional Groups: Incorporating specific functional groups, like cyano (CN) groups, can enhance the electron-accepting strength of the this compound core, leading to a further red-shift in emission and acceleration of the reverse intersystem crossing (RISC) process in TADF materials. the-innovation.org

The following table summarizes the performance of several recently developed TADF emitters based on dibenzo[a,c]phenazine (B1222753) and tetrabenzo[a,c]phenazine, illustrating the impact of these design principles.

EmitterDonor Unit(s)Acceptor CoreEmission Peak (nm)Max. External Quantum Efficiency (EQE) (%)Reference
3DMAC-BP9,9-dimethylacridan (DMAC)Dibenzo[a,c]phenazine60622.0 nih.gov
PQ3Phenoxazine (B87303) (PXZ)Tetrabenzo[a,c]phenazine58627.4 nih.gov
4CNDPDBP-TPATriphenylamine (B166846)Cyano-substituted 11,12-diphenyldibenzo[a,c]phenazine61235.2 the-innovation.org
2DMAC-BP-F9,9-dimethylacridan (DMAC)Fluorinated Dibenzo[a,c]phenazine58521.8 chemrxiv.org

Integration into Hybrid Organic-Inorganic Heterostructures

The integration of this compound derivatives into hybrid organic-inorganic heterostructures is a promising avenue for the development of next-generation optoelectronic devices. These hybrid materials aim to combine the desirable properties of both organic semiconductors (e.g., high absorption coefficients, tunable properties, and solution processability) and inorganic materials (e.g., high carrier mobility and stability). frontiersin.org

Emerging research directions in this area include:

Perovskite Solar Cells (PSCs): While not yet demonstrated for this compound itself, related large π-conjugated systems like phthalocyanines are being explored as charge transport layers and passivating agents in PSCs due to their excellent stability and tunable energy levels. rsc.org Future work could explore this compound derivatives as hole-transporting or electron-transporting layers, or as interfacial modifiers to enhance charge extraction and minimize recombination at the perovskite interface.

Dye-Sensitized Solar Cells (DSSCs): A closely related compound, a stable neutral radical of tetrabenzo[a,c,h,j]phenoxazine-18-yl, has been successfully incorporated into a Grätzel cell, demonstrating a clear photoelectric effect. researchgate.net This suggests that this compound-based dyes could be promising sensitizers in DSSCs, absorbing light and injecting electrons into an inorganic semiconductor like TiO2.

Metal-Organic Frameworks (MOFs): The rigid, planar structure of this compound makes it an attractive candidate for use as a ligand in the construction of luminescent MOFs. nih.gov These hybrid structures could exhibit unique photophysical properties arising from the defined spatial arrangement of the chromophores, with potential applications in chemical sensing, gas storage, and catalysis. nih.govrsc.org

Exploration of Novel Excited-State Dynamics and Charge Transfer Mechanisms

A deeper understanding of the fundamental photophysical processes occurring in this compound is crucial for its rational design and application. Future research will increasingly focus on unraveling complex excited-state dynamics and charge transfer (CT) mechanisms.

Key areas of investigation will include:

Solvent Effects on CT States: The surrounding environment can significantly influence the nature of the excited state in donor-acceptor phenazine (B1670421) derivatives. aksci.com In polar solvents, an intramolecular charge transfer state is often favored, while in non-polar environments, intersystem crossing to a triplet state can become dominant. aksci.com Systematic studies on this compound systems will elucidate how solvent polarity and viscosity impact the competition between these pathways.

Excited-State Proton Transfer (ESIPT): For derivatives of this compound that incorporate hydroxyl or other protic groups, the possibility of excited-state intramolecular proton transfer exists. nih.gov This process can lead to dual fluorescence and large Stokes shifts, which are desirable for applications in sensing and imaging.

Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, will be instrumental in tracking these ultrafast processes and building a comprehensive picture of the excited-state landscape. aksci.comgatech.edursc.org

Advanced Characterization Techniques under Operando Conditions for Device Optimization

To bridge the gap between fundamental material properties and the performance of actual devices, there is a growing need for advanced characterization techniques that can probe the electronic and structural properties of this compound-based materials under real operating conditions. Operando spectroscopy, which combines in-situ characterization with simultaneous device performance measurement, is a powerful tool for achieving this. ethz.ch

Future research will likely involve the application of a suite of operando techniques to devices incorporating this compound, such as:

Operando Photoluminescence and Electroluminescence Spectroscopy: To monitor changes in emission spectra and efficiency during device operation, providing insights into degradation mechanisms.

Operando X-ray and UV-Photoelectron Spectroscopy: To probe the electronic structure and energy level alignment at interfaces within a working device.

Operando Transient Absorption Spectroscopy: To study the dynamics of charge carriers and excitons under an applied electric field, revealing information about charge trapping, recombination, and transport. rsc.org

These studies will provide crucial feedback for device optimization, helping to identify bottlenecks in performance and guide the design of more robust and efficient materials and device architectures. ethz.chchimia.ch

Scalable and Sustainable Synthetic Methodologies

As this compound and its derivatives move from laboratory-scale research to potential commercial applications, the development of scalable and sustainable synthetic methodologies will become increasingly important. While traditional methods like the Wohl-Aue synthesis exist for phenazine cores, they often involve harsh reaction conditions. researchgate.net

Future research in this area will focus on:

Green Chemistry Approaches: This includes the use of environmentally benign solvents (e.g., water or ethanol), catalyst-free reactions, and energy-efficient synthesis methods like microwave-assisted or ultrasound-assisted synthesis. researchgate.netguidechem.com

Catalytic C-N Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig amination, provide efficient and versatile routes to complex phenazine derivatives under milder conditions than traditional condensation reactions. researchgate.net

Multicomponent Reactions: Designing one-pot, multicomponent reactions where several chemical bonds are formed in a single synthetic operation can significantly improve efficiency and reduce waste. researchgate.netbohrium.com

Flow Chemistry: The transition from batch to continuous flow synthesis can offer advantages in terms of scalability, safety, and process control, which are crucial for industrial-scale production.

By focusing on these green and efficient synthetic strategies, researchers can ensure that the future development of this compound-based materials is both economically viable and environmentally responsible.

Q & A

Q. How do substituents influence the electronic and optical properties of Tetrabenzo[a,c,h,j]phenazine?

  • Methodological Answer : Substituents such as alkyl, alkoxy, or aryl groups modulate π-conjugation and intermolecular interactions. For instance, alkoxy groups (e.g., hexyloxy) induce red shifts in UV–vis absorption spectra due to enhanced electron-donating effects. In contrast, alkyl chains reduce aggregation in solution. Systematic characterization via UV–vis (300–500 nm range) and NMR (e.g., concentration-dependent self-assembly in CDCl₃) is critical to correlate structure with properties .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : Resolves substituent positions and self-assembly behavior (e.g., concentration-dependent shifts in ¹H NMR) .
  • UV–Vis Spectroscopy : Identifies π–π* (426 nm) and n–π* (456–469 nm) transitions, with substituent-dependent shifts .
  • X-ray Crystallography : Validates molecular packing and planarity (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize this compound derivatives for high-efficiency orange-red TADF in OLEDs?

  • Methodological Answer : Achieving high photoluminescence quantum yield (PLQY) and horizontal transition dipole moment (TDM) requires:
  • Planar Acceptor Design : Expand π-conjugation (e.g., tetrabenzo[a,c]phenazine backbone) to enhance rigidity and reduce non-radiative decay.
  • Steric Hindrance : Introduce bulky donor groups (e.g., phenoxazine) to suppress exciton quenching.
  • Excited-State Engineering : Balance reverse intersystem crossing (RISC) rates (e.g., kRISC ≈ 10⁶ s⁻¹) and delayed fluorescence lifetimes (τd < 1 µs) via substituent tuning. Derivatives like PQ3 achieve 27.4% external quantum efficiency in OLEDs .

Q. What strategies resolve contradictions in aggregation behavior observed in solvent-dependent studies?

  • Methodological Answer : Contradictions arise from solvent polarity and substituent hydrophobicity. For example:
  • NMR Titration : Monitor aggregation in CDCl₃ by tracking aromatic proton broadening at varying concentrations .
  • Dynamic Light Scattering (DLS) : Quantify aggregate size in polar solvents (e.g., THF vs. DMSO) .
  • Theoretical Modeling : Use DFT to predict solvent-substituent interactions and validate with experimental data .

Q. How can this compound precursors be tailored for nitrogen-doped graphene nanoribbon synthesis?

  • Methodological Answer : Brominated derivatives (e.g., 2,7,11,16-tetrabromothis compound) serve as precursors. Key steps:
  • On-Surface Synthesis : Deposit precursors on silver substrates; anneal to 100°C for debromination and C–C coupling.
  • STM/AFM Imaging : Confirm ribbon formation and nitrogen incorporation at edges .

Key Data Contradictions and Resolutions

  • Contradiction : Alkyl vs. alkoxy substituents show opposing effects on UV–vis spectra (red shift vs. blue shift).
    • Resolution : Alkoxy groups enhance electron donation, extending conjugation, while alkyl groups induce steric effects that disrupt π-stacking. Validate via cyclic voltammetry (CV) to measure HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.